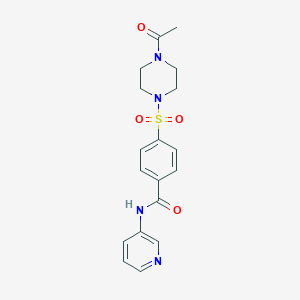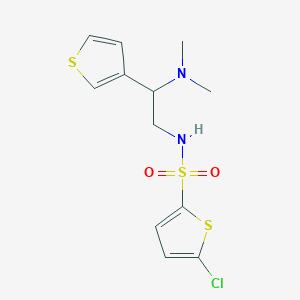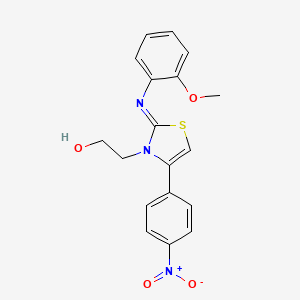![molecular formula C18H11BrN4O2 B2699318 3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1251675-19-0](/img/structure/B2699318.png)
3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, an ethylphenylsulfonyl group, a pyrrolidinyl group, and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed via a cyclization reaction . The chlorophenyl and ethylphenylsulfonyl groups could be introduced via substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
This compound, like any other, would undergo chemical reactions based on its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, and the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Synthesis and Biological Activity
The compound 3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole belongs to a class of compounds with a 1,2,4-oxadiazole core, known for their diverse pharmacological activities. The synthesis of such compounds often involves multistep chemical processes aimed at introducing various functional groups that can enhance their biological activity. For instance, Rehman et al. (2018) synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate them as new drug candidates for Alzheimer’s disease. The compounds were assessed for enzyme inhibition activity against acetyl cholinesterase (AChE) and their hemolytic activity to validate their potential as drug candidates (Rehman et al., 2018).
Anticancer and Antimicrobial Properties
The research on derivatives of 1,2,4-oxadiazole, including the compound , has shown promising anticancer and antimicrobial properties. The incorporation of sulfonyl and phenyl groups into the 1,2,4-oxadiazole framework has been explored for enhancing these biological activities. Muralikrishna et al. (2012) and Swapna et al. (2013) reported on the synthesis of sulfone linked bis heterocycles and sulfonamidomethane linked heterocycles, respectively. These compounds demonstrated significant antimicrobial activity and cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents (Muralikrishna et al., 2012); (Swapna et al., 2013).
Potential for Alzheimer’s Disease Treatment
Specifically targeting Alzheimer’s disease, the derivatives of 3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole have been synthesized to explore their potential as drug candidates. The focus on enzyme inhibition activity against AChE is crucial, as AChE inhibitors are a common treatment for Alzheimer’s disease. The research conducted by Rehman et al. highlighted the importance of structural modifications to enhance biological activity and minimize side effects, paving the way for new treatments for neurodegenerative diseases (Rehman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2/c19-13-6-4-5-12(11-13)17-20-18(25-22-17)16-15(24)9-10-23(21-16)14-7-2-1-3-8-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDJFFPACYSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)
![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)
![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)
![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)





![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2699251.png)

![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)